N-Formylglycine-d2

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C3H5NO3 |

|---|---|

Molekulargewicht |

105.09 g/mol |

IUPAC-Name |

2,2-dideuterio-2-formamidoacetic acid |

InChI |

InChI=1S/C3H5NO3/c5-2-4-1-3(6)7/h2H,1H2,(H,4,5)(H,6,7)/i1D2 |

InChI-Schlüssel |

UGJBHEZMOKVTIM-DICFDUPASA-N |

Isomerische SMILES |

[2H]C([2H])(C(=O)O)NC=O |

Kanonische SMILES |

C(C(=O)O)NC=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

what is the chemical structure of N-Formylglycine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Formylglycine-d2, a deuterated isotopologue of N-Formylglycine. This document details its chemical structure, physicochemical properties, and relevant biological pathways. It also includes a representative experimental protocol for its synthesis and its application in protein modification.

Chemical Structure and Properties

N-Formylglycine-d2, systematically named 2-formamidoacetic-2,2-d2 acid, is an isotopic analog of N-Formylglycine where two hydrogen atoms on the α-carbon have been replaced by deuterium. This substitution is valuable for a range of applications, including as an internal standard in mass spectrometry-based quantification and for mechanistic studies of enzymes that process N-Formylglycine.

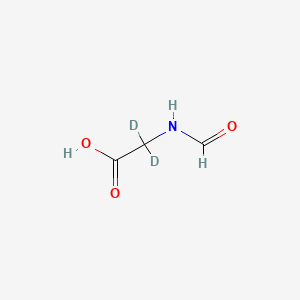

The chemical structure of N-Formylglycine-d2 is as follows:

Caption: Chemical structure of N-Formylglycine-d2.

Physicochemical Properties

| Property | Value (N-Formylglycine) | Expected Value (N-Formylglycine-d2) | Reference(s) |

| Molecular Formula | C₃H₅NO₃ | C₃H₃D₂NO₃ | [1] |

| Molecular Weight | 103.08 g/mol | 105.10 g/mol | [1][2] |

| IUPAC Name | 2-formamidoacetic acid | 2-formamidoacetic-2,2-d2 acid | [1] |

| CAS Number | 2491-15-8 | Not available | [2] |

| Melting Point | 149-151 °C | Expected to be very similar to the non-deuterated form. | |

| SMILES | O=CNC(C(=O)O) | O=CNC([2H])([2H])C(=O)O |

Spectroscopic Data (Predicted)

No experimental spectroscopic data for N-Formylglycine-d2 has been found. The following are predictions based on the known spectra of N-Formylglycine.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum of N-Formylglycine-d2 is expected to be shifted by +2 m/z units compared to N-Formylglycine due to the two deuterium atoms. Fragmentation patterns would also show corresponding mass shifts for fragments containing the deuterated methylene group.

-

¹H NMR Spectroscopy: The proton NMR spectrum of N-Formylglycine-d2 in a protic solvent (like D₂O) would be significantly simplified compared to the non-deuterated form. The signal corresponding to the methylene protons (CH₂) would be absent. The remaining signals would be from the formyl proton (-CHO) and the amine proton (-NH-), although the latter might exchange with the deuterated solvent.

-

¹³C NMR Spectroscopy: In the carbon-13 NMR spectrum, the signal for the α-carbon (the carbon bonded to the deuterium atoms) would likely appear as a multiplet due to coupling with deuterium (a spin-1 nucleus), and its chemical shift might be slightly different from the corresponding carbon in N-Formylglycine.

Biological Relevance: The Formylglycine-Generating Enzyme (FGE) Pathway

N-Formylglycine is a key catalytic residue in the active site of sulfatase enzymes. It is not directly encoded in the genome but is generated post-translationally from a specific cysteine or serine residue within a consensus sequence. This conversion is catalyzed by the Formylglycine-Generating Enzyme (FGE). Understanding this pathway is crucial for researchers working on sulfatases and for those who utilize this system for site-specific protein modification.

The aerobic FGE pathway can be summarized as follows:

Caption: The aerobic catalytic cycle of Formylglycine-Generating Enzyme (FGE).

Experimental Protocols

The following protocols provide a general framework for the synthesis of N-Formylglycine and its application in protein labeling using the FGE system. The synthesis of the deuterated form would follow a similar procedure, starting with glycine-d2.

Synthesis of N-Formylglycine

This protocol is adapted from a general procedure for the formylation of amino acids.

Materials:

-

Glycine

-

Formic acid (≥95%)

-

Acetic anhydride

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine formic acid and acetic anhydride in a 7.5:1 molar ratio (e.g., 140 mL of formic acid and 47 mL of acetic anhydride).

-

Stir the mixture at 45°C for 1 hour. This step generates the mixed anhydride of formic and acetic acids, which is the formylating agent.

-

Cool the reaction mixture to room temperature.

-

Add glycine to the mixture in a molar ratio of approximately 1:10 with respect to the initial amount of acetic anhydride (e.g., 0.05 mol of glycine).

-

Stir the reaction mixture at room temperature for 24 hours.

-

After the reaction is complete, remove the excess formic acid and acetic acid by rotary evaporation.

-

The resulting solid is N-Formylglycine. It can be further purified by recrystallization, for example, from hot water or an ethanol/ether mixture.

-

Wash the purified product with diethyl ether and dry under vacuum.

Site-Specific Protein Labeling using FGE

This protocol describes the general workflow for using FGE to introduce a formylglycine residue into a target protein, which can then be used for bioconjugation.

Caption: A generalized workflow for the site-specific labeling of proteins using the Formylglycine-Generating Enzyme system.

Conclusion

N-Formylglycine-d2 is a valuable tool for researchers in various fields, from analytical chemistry to molecular biology. Its primary utility lies in its application as a stable isotope-labeled internal standard and for mechanistic studies. The Formylglycine-Generating Enzyme system, which produces the non-deuterated form endogenously, has also been harnessed as a powerful technology for site-specific protein modification and the development of antibody-drug conjugates. This guide provides the foundational knowledge required for the effective utilization of N-Formylglycine-d2 and its associated biological pathway in a research and development setting.

References

An In-depth Technical Guide to N-Formylglycine-d2: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Formylglycine, with a special focus on its deuterated form, N-Formylglycine-d2. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this compound in their work.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of N-Formylglycine

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅NO₃ | [1][2][3] |

| Molecular Weight | 103.08 g/mol | [1][4] |

| Appearance | White solid | |

| Melting Point | 149-151 °C | |

| Boiling Point | 193.26 °C (rough estimate) | |

| Solubility | Soluble in DMSO (250 mg/mL), Water (20 mg/mL), and Ethanol (20 mg/mL). | |

| pKa | 3.43 |

Table 2: Estimated Properties of N-Formylglycine-d2

| Property | Estimated Value | Notes |

| Molecular Formula | C₃H₃D₂NO₃ | Based on deuteration of the glycine methylene group. |

| Molecular Weight | ~105.09 g/mol | Calculated by replacing two hydrogen atoms with deuterium atoms. |

| Melting Point | Expected to be very similar to N-Formylglycine. | Isotopic substitution typically has a minimal effect on melting point. |

| Boiling Point | Expected to be very similar to N-Formylglycine. | Isotopic substitution typically has a minimal effect on boiling point. |

| Solubility | Expected to be very similar to N-Formylglycine. | Isotopic substitution typically has a minimal effect on solubility in the same solvents. |

| Isotopic Purity | Not publicly available. Would be specified by the supplier. | This is a critical parameter for labeling studies and should be confirmed by a Certificate of Analysis. |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of N-Formylglycine-d2. While a specific spectrum for the deuterated compound is not available, a predicted ¹H NMR spectrum for N-Formylglycine in D₂O can be found. The mass spectrum of N-Formylglycine is also available. For N-Formylglycine-d2, the mass spectrum would show a molecular ion peak shifted by +2 m/z units compared to the non-deuterated form.

Experimental Protocols

Synthesis of N-Formylglycine-d2 (General Approach)

Step 1: Deuterium Exchange of Glycine

A common method for deuterium labeling of the α-carbon of amino acids is through acid- or base-catalyzed exchange in a deuterated solvent like D₂O.

-

Materials: Glycine, Deuterium Oxide (D₂O), a suitable acid or base catalyst (e.g., HCl or NaOH).

-

Procedure:

-

Dissolve glycine in D₂O.

-

Add a catalytic amount of acid or base.

-

Heat the mixture under reflux for a period sufficient to achieve a high level of deuterium incorporation. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the methylene proton signal.

-

Neutralize the reaction mixture.

-

Remove the D₂O under vacuum to obtain Glycine-d2.

-

Step 2: Formylation of Glycine-d2

The formylation of the deuterated glycine can be achieved by reacting it with a formylating agent.

-

Materials: Glycine-d2, Formic acid, Acetic anhydride.

-

Procedure:

-

React formic acid with acetic anhydride to generate the mixed anhydride, which is a potent formylating agent.

-

Add Glycine-d2 to the reaction mixture.

-

Stir at room temperature until the reaction is complete, which can be monitored by techniques like TLC or LC-MS.

-

Evaporate the solvent to obtain N-Formylglycine-d2.

-

Analysis of N-Formylglycine-d2

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and purification of amino acids and their derivatives. A reversed-phase HPLC method can be developed to assess the purity of N-Formylglycine-d2. The method would typically involve a C18 column and a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an acid modifier like formic acid. Detection can be achieved using a UV detector.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the identity and isotopic enrichment of N-Formylglycine-d2. The mass spectrum will show the molecular ion peak corresponding to the mass of the deuterated compound. The isotopic enrichment can be determined by analyzing the ratio of the deuterated and non-deuterated molecular ion peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool to confirm the structure and determine the extent of deuteration. In the ¹H NMR spectrum of N-Formylglycine-d2, the signal corresponding to the methylene protons of the glycine unit should be significantly reduced or absent, depending on the isotopic purity. Quantitative NMR (qNMR) techniques can be employed for a precise determination of isotopic enrichment.

Signaling Pathways and Experimental Workflows

Formylglycine-Generating Enzyme (FGE) Pathway

N-Formylglycine is a critical component of the active site of sulfatases, a family of enzymes that hydrolyze sulfate esters. The formylglycine residue is generated post-translationally from a specific cysteine or serine residue within the sulfatase polypeptide chain by the action of the Formylglycine-Generating Enzyme (FGE). This enzymatic conversion is a key step in the activation of sulfatases.

Figure 1. Simplified diagram of the Formylglycine-Generating Enzyme (FGE) pathway for sulfatase activation.

Generalized Experimental Workflow for Isotopic Labeling Studies

N-Formylglycine-d2 is a valuable tool for use as an internal standard in mass spectrometry-based quantitative studies of N-Formylglycine or for tracing its metabolic fate.

Figure 2. Generalized workflow for using N-Formylglycine-d2 as an internal standard in quantitative analysis.

Applications in Research and Drug Development

-

Metabolic Studies: N-Formylglycine-d2 can be used as a tracer to study the metabolic pathways involving N-Formylglycine.

-

Quantitative Proteomics: As an internal standard, it enables accurate quantification of N-Formylglycine in biological samples, which can be important for studying sulfatase activity and related diseases.

-

Enzyme Mechanism Studies: The deuterated compound can be used to investigate the kinetic isotope effects in enzymes that process N-Formylglycine, providing insights into their reaction mechanisms.

-

Drug Development: Understanding the role of the FGE pathway and sulfatases in various diseases can open up new avenues for therapeutic intervention. N-Formylglycine and its analogs can be used in screening assays to identify inhibitors or modulators of these enzymes.

Conclusion

N-Formylglycine-d2 is a potentially valuable tool for researchers in various fields. While specific data for the deuterated compound is limited, its properties can be reasonably estimated from its non-deuterated counterpart. The experimental protocols and workflows described in this guide provide a framework for its synthesis, analysis, and application in scientific research. As with any isotopically labeled compound, careful characterization of its isotopic purity is essential for obtaining reliable experimental results.

References

An In-depth Technical Guide to the Synthesis and Purification of N-Formylglycine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of N-Formylglycine-d2, a deuterated isotopologue of the endogenous metabolite N-formylglycine. While N-formylglycine is recognized for its role as a post-translational modification in proteins, generated by formylglycine-generating enzymes (FGEs), this guide focuses on the chemical synthesis of the free deuterated amino acid for its potential applications in metabolic research, pharmacokinetic studies, and as a building block in the synthesis of labeled peptides.[1][2] The introduction of deuterium atoms provides a valuable tool for mass spectrometry-based quantification and for studying metabolic pathways and reaction mechanisms.

Synthesis of N-Formylglycine-d2

The synthesis of N-Formylglycine-d2 can be achieved through the N-formylation of glycine using a deuterated formylating agent. A common and effective method involves the in-situ generation of a mixed anhydride from deuterated formic acid and acetic anhydride, which then readily reacts with the amino group of glycine.

Proposed Reaction Scheme

The overall reaction for the synthesis of N-Formylglycine-d2 is as follows:

Experimental Protocol

Materials:

-

Glycine

-

Formic acid-d2 (DCOOD)

-

Acetic anhydride

-

Deionized water

-

Ice bath

Procedure:

-

Preparation of the Formylating Reagent: In a flask equipped with a magnetic stirrer and under a fume hood, cool 1.2 equivalents of acetic anhydride in an ice bath.

-

Slowly add 1.0 equivalent of formic acid-d2 to the cooled acetic anhydride with continuous stirring.

-

Allow the mixture to stir in the ice bath for 15-20 minutes to form the mixed formic-acetic anhydride.

-

N-Formylation Reaction: In a separate flask, dissolve 1.0 equivalent of glycine in a minimal amount of formic acid-d2.

-

Slowly add the pre-formed mixed anhydride solution to the glycine solution.

-

Remove the reaction flask from the ice bath and allow it to warm to room temperature.

-

Continue to stir the reaction mixture at room temperature for 2-4 hours.

-

Work-up: After the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude N-Formylglycine-d2.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of N-Formylglycine-d2 based on typical yields for N-formylation reactions of amino acids.

| Parameter | Value | Notes |

| Reactants | ||

| Glycine | 1.0 eq | |

| Acetic Anhydride | 1.2 eq | |

| Formic Acid-d2 | 1.0 eq | Commercially available as DCOOD.[3][4] |

| Reaction Conditions | ||

| Temperature | 0°C to Room Temp. | |

| Reaction Time | 2 - 4 hours | |

| Product | ||

| Theoretical Yield | ~105 g/mol | Based on Glycine (75.07 g/mol ). |

| Expected Crude Yield | 85 - 95% | |

| Purity (Crude) | >90% |

Purification of N-Formylglycine-d2

Purification of the crude N-Formylglycine-d2 is crucial to remove any unreacted starting materials and by-products. Recrystallization from an aqueous solution is an effective method for obtaining high-purity N-Formylglycine-d2.[5]

Experimental Protocol

Materials:

-

Crude N-Formylglycine-d2

-

Deionized water

-

Heating plate with magnetic stirring

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: Transfer the crude N-Formylglycine-d2 to a beaker and add a minimal amount of deionized water.

-

Gently heat the suspension on a hot plate with continuous stirring until the solid is completely dissolved. Avoid excessive boiling.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. Cover the beaker to prevent contamination.

-

Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Quantitative Data

The following table summarizes representative quantitative data for the purification of N-Formylglycine-d2.

| Parameter | Value | Notes |

| Purification Method | Recrystallization | |

| Solvent | Deionized Water | |

| Expected Recovery Yield | 70 - 85% | |

| Final Purity | >98% | As determined by NMR and/or LC-MS. |

| Melting Point | 149-151 °C | For non-deuterated N-Formylglycine. |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of N-Formylglycine-d2.

Purification Workflow

Caption: Workflow for the purification of N-Formylglycine-d2.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Site-Specific Labeling of Proteins Using the Formylglycine-Generating Enzyme (FGE) | Springer Nature Experiments [experiments.springernature.com]

- 3. Formic acid-Dâ (D, 98%) (<5% DâO) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. clearsynth.com [clearsynth.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Isotopic Purity and Enrichment of N-Formylglycine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies for determining the isotopic purity and enrichment of N-Formylglycine-d2, a deuterated analogue of the endogenous metabolite N-Formylglycine. While specific analytical data for N-Formylglycine-d2 is not extensively published, this document outlines the established analytical techniques and provides illustrative protocols and data based on the well-understood principles of analyzing deuterated compounds.

Introduction to Isotopic Labeling and its Importance

Deuterium-labeled compounds, such as N-Formylglycine-d2, are invaluable tools in pharmaceutical research and development. The substitution of hydrogen with its heavier, stable isotope, deuterium, can alter the pharmacokinetic profile of a drug, often leading to a reduced rate of metabolism and improved therapeutic efficacy. This is known as the "kinetic isotope effect." Consequently, the precise determination of the level and location of deuterium incorporation is a critical aspect of quality control and regulatory compliance.

This guide will focus on two key parameters:

-

Isotopic Enrichment: The percentage of deuterium at a specific labeled position within a molecule.

-

Isotopic Purity (or Species Abundance): The percentage of the total population of molecules that have a specific, complete isotopic composition.

It is crucial to distinguish between these two terms. A high isotopic enrichment at the labeled positions does not guarantee a high abundance of the fully deuterated species, especially in molecules with multiple deuterium atoms.

Analytical Methodologies for Determining Isotopic Purity and Enrichment

The primary techniques for characterizing deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition) in a sample.[2][3] By accurately measuring the mass-to-charge ratio (m/z) of the ions, HRMS can resolve the signals of the non-deuterated (d0), partially deuterated (d1), and fully deuterated (d2) forms of N-Formylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is highly effective for quantifying the degree of deuteration. By comparing the integral of the signal from the residual protons at the deuterated sites to the integral of a non-deuterated signal within the same molecule or to an internal standard, the isotopic enrichment can be precisely calculated. ¹³C NMR can also be used to observe the effects of deuterium substitution on the carbon spectrum.

Experimental Protocols

The following are detailed, illustrative protocols for the analysis of N-Formylglycine-d2.

Protocol 1: Isotopic Purity Analysis by High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of N-Formylglycine-d2.

-

Dissolve the sample in a suitable solvent (e.g., 1 mL of methanol/water, 50:50 v/v) to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1 µg/mL for analysis.

-

-

Instrumentation and Conditions:

-

Instrument: An electrospray ionization high-resolution mass spectrometer (ESI-HRMS), such as an Orbitrap or TOF instrument.

-

Ionization Mode: Positive or negative ion mode, depending on which provides better signal intensity for N-Formylglycine.

-

Mass Range: Scan a mass range that includes the expected m/z values for the d0, d1, and d2 isotopologues of N-Formylglycine (approx. m/z 100-110 for the [M+H]⁺ ions).

-

Resolution: Set the instrument to a high resolution (e.g., >60,000) to ensure baseline separation of the isotopic peaks.

-

Injection: Infuse the sample directly or via a liquid chromatography system.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

-

Identify the peaks corresponding to the d0 (C₃H₅NO₃), d1 (C₃H₄DNO₃), and d2 (C₃H₃D₂NO₃) isotopologues.

-

Calculate the relative abundance of each isotopologue by integrating the area under each peak.

-

The isotopic purity (species abundance) is expressed as the percentage of the d2 species relative to the sum of all isotopologues.

-

Protocol 2: Isotopic Enrichment Analysis by ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of N-Formylglycine-d2.

-

Dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte, for example, Deuterium Oxide (D₂O) or DMSO-d₆.

-

Add a known amount of an internal standard with a distinct, sharp signal if required for quantification.

-

-

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A standard ¹H NMR experiment.

-

Parameters: Ensure a sufficient number of scans to achieve a good signal-to-noise ratio. The relaxation delay should be long enough to allow for full relaxation of all relevant protons.

-

-

Data Processing and Analysis:

-

Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

-

Integrate the area of the residual proton signal at the deuterated position(s).

-

Integrate the area of a proton signal from a non-deuterated position within the molecule.

-

The isotopic enrichment is calculated based on the ratio of these integrals. For example, if the methylene (CH₂) group is deuterated, the residual CH signal would be compared to the formyl (CHO) proton signal.

-

Data Presentation

The quantitative data for different batches of N-Formylglycine-d2 should be summarized in a clear and structured table to allow for easy comparison. The following table presents hypothetical data for illustrative purposes.

| Batch Number | Isotopic Enrichment (%) | d0 Abundance (%) | d1 Abundance (%) | d2 (N-Formylglycine-d2) Abundance (%) |

| NFG-D2-001 | 99.5 | 0.0025 | 0.995 | 99.0025 |

| NFG-D2-002 | 98.8 | 0.0144 | 2.3712 | 97.6144 |

| NFG-D2-003 | 99.8 | 0.0004 | 0.3992 | 99.6004 |

Note: The abundance of each isotopologue is calculated based on the binomial expansion of (p + q)ⁿ, where 'p' is the isotopic enrichment, 'q' is (1-p), and 'n' is the number of deuterium atoms (in this case, 2).

Visualization of Workflows and Concepts

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams are generated using the DOT language and adhere to the specified formatting guidelines.

References

Commercial Suppliers and Technical Guide for N-Formylglycine-d2

For researchers, scientists, and drug development professionals utilizing N-Formylglycine-d2 as an internal standard or for other research applications, this technical guide provides an in-depth overview of its commercial availability, key technical data, and relevant experimental protocols. N-Formylglycine-d2, the deuterated form of N-Formylglycine, is a critical tool in quantitative analysis, particularly in mass spectrometry-based methods, offering a high degree of accuracy for the determination of its non-deuterated counterpart in various biological matrices.

Commercial Availability

N-Formylglycine-d2 is a specialized chemical and its availability is limited to suppliers focusing on stable isotope-labeled compounds and research chemicals. The primary identified commercial supplier is:

-

MedChemExpress (MCE): MCE offers N-Formylglycine-d2 under the catalog number HY-128735S. They position it as a deuterated labeled version of N-Formylglycine, suitable for use as an internal standard in analytical assays.

While other suppliers such as Sigma-Aldrich and TCI Chemicals provide the non-deuterated N-Formylglycine, their catalogs should be monitored for the potential addition of the deuterated analog.

Technical Data

Quantitative data for N-Formylglycine-d2 is crucial for its effective use in research. The following table summarizes the available technical information. It is important to note that a Certificate of Analysis (CoA) with lot-specific data should always be requested from the supplier for the most accurate information.

| Property | Value | Supplier | Catalog Number |

| Chemical Name | N-Formylglycine-d2 | MedChemExpress | HY-128735S |

| Molecular Formula | C₃H₃D₂NO₃ | MedChemExpress | HY-128735S |

| Molecular Weight | 105.09 g/mol | MedChemExpress | HY-128735S |

| Purity | >95% (Assumed based on non-deuterated form) | MedChemExpress | HY-128735S |

| Isotopic Enrichment | Not specified (Typically >98% for deuterated standards) | MedChemExpress | HY-128735S |

| Appearance | Solid | MedChemExpress | HY-128735S |

| Storage Conditions | -20°C for 1 month, -80°C for 6 months (in solvent)[1] | MedChemExpress | HY-128735S |

Experimental Protocols

The primary application of N-Formylglycine-d2 is as an internal standard in quantitative mass spectrometry. Below is a detailed protocol for a typical LC-MS/MS workflow for the quantification of N-Formylglycine in a biological sample.

Protocol: Quantitative Analysis of N-Formylglycine by LC-MS/MS using N-Formylglycine-d2 Internal Standard

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of the biological sample (e.g., plasma, cell lysate), add 10 µL of a known concentration of N-Formylglycine-d2 internal standard solution (e.g., 1 µg/mL in methanol).

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile with 0.1% Formic Acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for both N-Formylglycine and N-Formylglycine-d2 need to be determined by direct infusion or by using a prediction tool. The transitions will be approximately:

-

N-Formylglycine: Q1: m/z 104.0 -> Q3: m/z [fragment ion]

-

N-Formylglycine-d2: Q1: m/z 106.0 -> Q3: m/z [corresponding fragment ion]

-

-

Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.

-

3. Data Analysis

-

Integrate the peak areas for the analyte (N-Formylglycine) and the internal standard (N-Formylglycine-d2).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve by plotting the peak area ratio against the concentration of a series of known standards.

-

Determine the concentration of N-Formylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Quantitative Analysis

Caption: General workflow for the quantitative analysis of N-Formylglycine using a deuterated internal standard.

References

The Role of N-Formylglycine in Post-Translational Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) dramatically expand the functional repertoire of proteins, enabling complex cellular processes and regulatory networks. Among these, the conversion of a cysteine or serine residue to Cα-formylglycine (fGly) stands out as a critical modification for the catalytic activity of a specific class of enzymes known as sulfatases. This in-depth technical guide explores the pivotal role of N-formylglycine, detailing its biosynthesis, the enzymatic machinery involved, its catalytic function, and the profound implications of its deficiency in human disease. Furthermore, we delve into the experimental methodologies used to study this unique PTM and its potential applications in biotechnology and drug development.

The Biogenesis of N-Formylglycine: A Coordinated Enzymatic Process

The generation of fGly is a sophisticated post-translational event that occurs within the endoplasmic reticulum (ER) in eukaryotes.[1] This conversion is not spontaneous but is catalyzed by the Formylglycine-Generating Enzyme (FGE).[2]

The Formylglycine-Generating Enzyme (FGE)

FGE, also known as Sulfatase-Modifying Factor 1 (SUMF1), is the key enzyme responsible for the conversion of a specific cysteine residue within a consensus sequence of newly synthesized sulfatase polypeptides into fGly.[2][3] In aerobic organisms, FGE is a copper-dependent monooxygenase that utilizes molecular oxygen to oxidize the thiol group of the target cysteine.[4] Anaerobic prokaryotes possess a different class of FGEs that are iron-sulfur cluster-containing enzymes and can utilize either cysteine or serine as a substrate.

The aerobic FGE recognizes a highly conserved consensus sequence, typically CXPXR (where X is any amino acid), within the sulfatase polypeptide chain. The enzyme binds to this motif and catalyzes the oxidation of the cysteine residue.

Mechanism of N-Formylglycine Formation

The catalytic mechanism of aerobic FGE involves a multi-step redox process. The enzyme binds a single Cu(I) ion, which is coordinated by two cysteine residues in the FGE active site. The substrate peptide containing the target cysteine then binds to the copper center. This is followed by the binding of molecular oxygen, which is activated by the copper ion. The subsequent reaction involves the abstraction of a hydrogen atom from the β-carbon of the substrate cysteine, leading to the formation of a thioaldehyde intermediate, which is then hydrolyzed to generate the fGly residue and release hydrogen sulfide.

Functional Significance of N-Formylglycine in Sulfatases

The fGly residue is the catalytic heart of all eukaryotic sulfatases. These enzymes play a crucial role in the degradation of sulfated macromolecules, such as glycosaminoglycans (GAGs), sulfolipids, and steroid sulfates. The aldehyde group of the fGly residue, upon hydration within the enzyme's active site, acts as a nucleophile, attacking the sulfur atom of the sulfate ester substrate. This initiates the hydrolysis reaction, leading to the cleavage of the sulfate group. The inability to form fGly renders sulfatases catalytically inactive.

Clinical Relevance: Multiple Sulfatase Deficiency (MSD)

The critical role of fGly is underscored by the devastating genetic disorder known as Multiple Sulfatase Deficiency (MSD). MSD is an autosomal recessive disease caused by mutations in the SUMF1 gene, which encodes for FGE. A dysfunctional FGE leads to the inability to convert the critical cysteine to fGly in all 17 known human sulfatases. This results in a global loss of sulfatase activity, leading to the accumulation of undegraded sulfated substrates in various tissues and organs.

The clinical presentation of MSD is severe and heterogeneous, with symptoms including neurodegeneration, skeletal abnormalities, and skin defects (ichthyosis). The severity of the disease often correlates with the residual activity of the mutant FGE enzyme.

Quantitative Data on FGE Activity and Sulfatase Deficiency

The following tables summarize key quantitative data related to FGE kinetics and the impact of its deficiency in MSD.

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Homo sapiens FGE (Hs-cFGE) | ALCTPSRGSLFTGR | 130 ± 20 | 0.048 ± 0.002 | 370 | |

| Streptomyces coelicolor FGE (Sc-FGE) | ALCTPSRGSLFTGR | 80 ± 10 | 0.021 ± 0.001 | 260 | |

| Thermomonospora curvata FGE (tcFGE) | Peptide substrate | 2.5 ± 0.5 | 0.024 ± 0.001 | 9600 |

Table 1: Kinetic Parameters of Formylglycine-Generating Enzymes. This table presents the Michaelis-Menten constants (Km), catalytic turnover numbers (kcat), and catalytic efficiencies (kcat/Km) for FGE from different species with a peptide substrate. The data highlights the efficiency of the enzyme in recognizing and converting its substrate.

| Sulfatase | Severe MSD (Residual Activity %) | Attenuated MSD (Residual Activity %) | Reference |

| N-acetylglucosamine 6-sulfatase (GNS) | < 5% | ~10% | |

| Arylsulfatase A (ARSA) | < 5% | ~5-15% | |

| Iduronate 2-sulfatase (IDS) | < 5% | ~10-20% | |

| Sulfamidase (SGSH) | < 5% | ~10-20% | |

| N-acetylgalactosamine-6-sulfatase (GALNS) | ~5-20% | ~20-60% | |

| Arylsulfatase B (ARSB) | ~10-30% | ~30-80% |

Table 2: Residual Sulfatase Activity in Multiple Sulfatase Deficiency (MSD) Patients. This table shows the percentage of residual activity of various sulfatases in leukocytes of patients with severe and attenuated forms of MSD, compared to healthy controls. The data illustrates the varying degrees of impact that FGE deficiency has on different sulfatases.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of N-formylglycine and FGE. Below are key experimental protocols.

Protocol 1: In Vitro FGE Activity Assay using HPLC

This protocol describes a discontinuous enzymatic assay to measure the specific activity of FGE by monitoring the conversion of a cysteine-containing peptide substrate to its fGly form using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Purified FGE enzyme

-

Synthetic peptide substrate (e.g., ALCTPSRGSLFTGR)

-

Reaction buffer: 25 mM triethanolamine (TEAM), pH 9.0

-

Dithiothreitol (DTT)

-

Hydrochloric acid (HCl) for quenching

-

RP-HPLC system with a C18 column

-

Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA)

Procedure:

-

Prepare a reaction mixture containing the peptide substrate (e.g., 100 µM) and DTT (e.g., 1 mM) in the reaction buffer.

-

Initiate the reaction by adding a known concentration of purified FGE (e.g., 0.1–1 µM).

-

Incubate the reaction at 25°C with vortexing.

-

At specific time intervals, quench aliquots of the reaction mixture by adding a small volume of 1 M HCl.

-

Analyze the quenched samples by RP-HPLC. The substrate and product peptides will have different retention times.

-

Quantify the amount of product formed by integrating the peak areas at 215 nm.

-

Calculate the initial reaction velocity and the specific activity of the FGE.

Protocol 2: Detection of N-Formylglycine by Mass Spectrometry

This protocol outlines the identification of the fGly modification in a protein or peptide sample using mass spectrometry.

Materials:

-

Protein or peptide sample suspected to contain fGly

-

Trypsin or another suitable protease

-

Dinitrophenylhydrazine (DNPH) (optional, for derivatization)

-

Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)

Procedure:

-

If starting with a protein, perform in-solution or in-gel proteolytic digestion (e.g., with trypsin) to generate peptides.

-

(Optional) To enhance detection, the aldehyde group of fGly can be derivatized with a reagent like DNPH, which adds a specific mass tag.

-

Analyze the peptide mixture using mass spectrometry.

-

Search for the expected mass shift corresponding to the conversion of a cysteine residue to fGly (a loss of the mass of SH and addition of an oxygen atom). If derivatized, look for the mass of the peptide plus the mass of the derivatizing agent.

-

For confirmation, perform tandem mass spectrometry (MS/MS) on the candidate peptide. The fragmentation pattern will confirm the amino acid sequence and the location of the fGly modification.

Protocol 3: Site-Directed Mutagenesis of FGE

This protocol describes how to introduce specific mutations into the FGE gene to study the function of individual amino acid residues.

Materials:

-

Plasmid DNA containing the FGE gene

-

Mutagenic primers containing the desired mutation

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

Procedure:

-

Design and synthesize a pair of complementary mutagenic primers that contain the desired nucleotide change.

-

Perform a PCR reaction using the FGE plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations. The PCR will amplify the entire plasmid, incorporating the mutation.

-

Digest the PCR product with DpnI. DpnI specifically cleaves methylated DNA, so it will digest the parental template DNA (which was isolated from E. coli) but not the newly synthesized, unmethylated PCR product.

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Select for transformed colonies and isolate the plasmid DNA.

-

Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to N-formylglycine.

Caption: Proposed catalytic mechanism of aerobic Formylglycine-Generating Enzyme (FGE).

Caption: Cellular workflow for the post-translational activation of sulfatases.

Caption: Logical relationship of molecular events leading to Multiple Sulfatase Deficiency.

Conclusion and Future Directions

The post-translational modification of cysteine to N-formylglycine is a fascinating and essential process for the function of sulfatases. The elucidation of the FGE mechanism and the molecular basis of MSD have provided profound insights into human biology and disease. The unique chemistry of the fGly residue and the specificity of the FGE system have also opened up exciting avenues in biotechnology. The "aldehyde tag" technology, which utilizes FGE to introduce a bioorthogonal aldehyde handle into recombinant proteins, allows for site-specific protein labeling and the development of novel bioconjugates, such as antibody-drug conjugates (ADCs).

Future research will likely focus on developing therapeutic strategies for MSD, potentially through enzyme replacement therapy with functional FGE or small molecule chaperones to stabilize mutant FGE. Furthermore, the continued exploration of FGE from different organisms may reveal enzymes with novel substrate specificities, further expanding the toolkit for protein engineering and synthetic biology. The study of N-formylglycine and its generating enzyme continues to be a rich and rewarding field, with implications spanning from fundamental biochemistry to cutting-edge therapeutic development.

References

The Discovery and Mechanism of Formylglycine-Generating Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of formylglycine-generating enzyme (FGE) unveiled a unique post-translational modification essential for the activation of all eukaryotic sulfatases. FGE catalyzes the oxidation of a conserved cysteine residue within a specific consensus sequence of newly synthesized sulfatases to a Cα-formylglycine (FGly) residue. This aldehyde-containing amino acid is the key catalytic component in the active site of sulfatases, which are crucial for the degradation of sulfate esters. Dysfunction of FGE leads to Multiple Sulfatase Deficiency (MSD), a fatal lysosomal storage disorder, highlighting its critical biological role. Initially thought to employ a novel cofactor-independent oxygenase mechanism, FGE is now understood to be a copper-dependent metalloenzyme. This guide provides an in-depth technical overview of the discovery, mechanism, and experimental analysis of FGE, tailored for professionals in biomedical research and drug development.

Introduction: The Discovery of a Novel Post-Translational Modification

The journey to understanding FGE began with investigations into a group of genetic disorders characterized by deficiencies in sulfatase activity. While individual sulfatase deficiencies were linked to specific genetic mutations, the enigma of Multiple Sulfatase Deficiency (MSD), a rare autosomal recessive disorder, pointed towards a common activating factor.[1][2] In 2003, independent research groups identified the gene responsible for MSD, named SUMF1 (Sulfatase Modifying Factor 1), which encodes the formylglycine-generating enzyme.[3][4] This discovery established that FGE is an essential and limiting factor for the activity of all sulfatases.[3]

FGE is localized in the endoplasmic reticulum (ER), where it modifies newly synthesized, unfolded sulfatases. The enzyme recognizes a highly conserved consensus sequence, CXPXR, within the sulfatase polypeptide chain and converts the cysteine residue to Cα-formylglycine. This FGly residue is critical for the catalytic activity of sulfatases, which play vital roles in various physiological processes, including the degradation of glycosaminoglycans and sulfolipids. The accumulation of these sulfated molecules due to inactive sulfatases leads to the severe pathophysiology observed in MSD.

The Catalytic Mechanism of FGE: An Evolving Understanding

The mechanism of FGly formation by FGE has been a subject of intense research and evolving understanding.

The Initial "Cofactor-Independent" Hypothesis

Initial studies of human FGE suggested a novel oxygenase mechanism that did not rely on any metal ions or organic cofactors. This hypothesis was supported by the crystal structure of FGE, which revealed two crucial cysteine residues (Cys336 and Cys341 in human FGE) in the active site. It was proposed that these cysteines engage in a series of redox reactions involving molecular oxygen to facilitate the oxidation of the substrate cysteine. One of the key proposed steps was the formation of a disulfide bond between FGE's Cys341 and the substrate cysteine.

The Emergence of a Copper-Dependent Metalloenzyme

Later research provided compelling evidence that FGE is, in fact, a copper-dependent metalloenzyme. It was demonstrated that both prokaryotic and human FGEs require a mononuclear copper center for their catalytic activity. The current model posits that the substrate cysteine directly binds to the Cu(I) center, which initiates the activation of molecular oxygen for the subsequent oxidation reaction. The active site of FGE creates a unique environment that facilitates this copper-mediated catalysis.

The overall reaction catalyzed by aerobic FGE can be summarized as the conversion of a cysteine residue to a formylglycine residue within the CXPXR motif of a sulfatase.

Structural Insights into FGE Function

The crystal structure of FGE has been instrumental in elucidating its function. The enzyme possesses a unique α/β topology with a remarkably conserved active site across prokaryotic and eukaryotic homologs. The active site is a pocket that accommodates the sulfatase consensus sequence.

Key structural features include:

-

Two Catalytic Cysteines: These residues are essential for the enzyme's function, participating in the coordination of the copper ion and the redox chemistry of the reaction.

-

Substrate Binding Pocket: The active site cleft recognizes and binds the conserved proline and arginine residues of the CXPXR motif, ensuring substrate specificity.

-

Oxygen Binding Site: A small cavity near the active site has been identified as the likely binding site for molecular oxygen, positioning it for reaction with the substrate-copper complex.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on FGE.

| Table 1: FGE Crystal Structure Resolutions | |

| FGE Source | Resolution (Å) |

| Streptomyces coelicolor | 2.1 |

| Thermomonospora curvata (in complex with Cu(i) and substrate) | 1.04 |

| Table 2: Kinetic Parameters of FGE | ||

| Enzyme | Substrate | KM (nM) |

| Human FGE | Polypeptides | ~13 |

| Table 3: Mass Spectrometry Data for FGE Activity Assay | ||

| Peptide | Monoisotopic Mass (m/z) | Description |

| Cysteine-containing substrate peptide | 2526.3 | The substrate for the FGE reaction. |

| FGly-containing product peptide | 2508.3 | The product of the FGE reaction, showing a mass loss of 18 Da. |

| Ac-ALCTPSRGSLFTGRY-NH2 (substrate) | 835.42657 (z=2) | An alternative substrate peptide. |

| Ac-AL[FGly]TPSRGSLFTGRY-NH2 (product) | 835.43579 (z=2) | The product from the alternative substrate. |

Detailed Experimental Protocols

Expression and Purification of Recombinant FGE

This protocol is based on methodologies described for prokaryotic FGEs.

-

Vector Construction: The gene encoding FGE is amplified from genomic DNA (e.g., M. tuberculosis H37Rv) and cloned into an expression vector such as pET14b, often with an N-terminal His-tag for purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to an optimal density (OD600 of ~0.6-0.8) at 37°C. Protein expression is then induced with an appropriate concentration of IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM PMSF). Lysis is performed by sonication on ice. The lysate is then clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a nickel-affinity resin (e.g., Ni-NTA). The column is washed extensively with a wash buffer (lysis buffer containing a low concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged FGE is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 300 mM).

-

Size-Exclusion Chromatography: For further purification, the eluted fractions containing FGE are pooled and subjected to size-exclusion chromatography using a column such as a Superdex 75, equilibrated with a suitable buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl).

-

Concentration and Storage: Peak fractions containing pure FGE are pooled and concentrated using a centrifugal concentrator. Protein concentration is determined, and the purified enzyme is stored at -80°C.

FGE Activity Assay

This assay is based on the detection of the mass difference between the cysteine-containing substrate and the FGly-containing product using mass spectrometry.

-

Substrate Preparation: A synthetic peptide corresponding to a sulfatase consensus motif (e.g., ALCTPSRGSLFTGR or LCSPSRGSLFTGR) is synthesized and purified.

-

Reaction Mixture: The assay is typically performed in a buffer such as 25 mM Tris-HCl, pH 7.4, containing a reducing agent (e.g., 2 mM DTT). The reaction is initiated by adding a known amount of purified FGE to the substrate peptide solution.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a defined period.

-

Quenching: The reaction is stopped at various time points by adding an acid (e.g., formic acid) or by flash freezing.

-

Analysis by Mass Spectrometry: The reaction products are analyzed by MALDI-TOF or LC-MS/MS. The conversion of the cysteine substrate to the FGly product is quantified by comparing the peak intensities of the two species, which differ by 18 Da.

Crystallization of FGE

This is a general protocol for obtaining FGE crystals for structural studies.

-

Protein Preparation: Highly pure and concentrated FGE is required for crystallization trials. The protein should be in a low-salt buffer.

-

Crystallization Screening: Initial crystallization conditions are screened using commercially available sparse-matrix screens. The hanging-drop or sitting-drop vapor-diffusion method is commonly used. Drops are set up by mixing the protein solution with the reservoir solution in a 1:1 ratio.

-

Optimization: Once initial crystal hits are identified, the conditions (e.g., precipitant concentration, pH, temperature, and additives) are optimized to obtain diffraction-quality crystals. For example, crystals of S. coelicolor FGE have been grown from solutions containing polyethylene glycol (PEG) and ammonium sulfate.

-

Crystal Harvesting and Cryo-protection: Crystals are carefully harvested from the drops and cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen for X-ray diffraction analysis.

Visualizations: Pathways and Workflows

FGE Catalytic Cycle

Caption: A simplified diagram of the FGE catalytic cycle.

Sulfatase Activation Pathway

Caption: The cellular pathway of sulfatase activation by FGE.

Experimental Workflow for FGE Analysis

Caption: A typical experimental workflow for studying FGE.

Conclusion and Future Directions

The discovery of FGE has not only solved the molecular basis of MSD but has also opened up new avenues in our understanding of post-translational modifications and enzyme catalysis. The transition in understanding its mechanism from a cofactor-independent to a copper-dependent enzyme highlights the importance of continuous investigation in biological sciences. For drug development professionals, understanding the intricacies of FGE function is crucial for designing potential therapeutic strategies for MSD, which could involve enhancing the stability or residual activity of mutant FGE proteins. Furthermore, the unique ability of FGE to install a reactive aldehyde handle onto proteins has been harnessed as a powerful tool in biotechnology for site-specific protein conjugation. Continued research into the structure-function relationship of FGE, its substrate specificity, and its regulation will undoubtedly provide further insights into its biological roles and expand its applications in medicine and biotechnology.

References

- 1. Multiple Sulfatase Deficiency | Boston Children's Hospital [childrenshospital.org]

- 2. Orphanet: Multiple sulfatase deficiency [orpha.net]

- 3. pnas.org [pnas.org]

- 4. Formylglycine, a Post-Translationally Generated Residue with Unique Catalytic Capabilities and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safe Handling of N-Formylglycine-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for N-Formylglycine-d2, a deuterated derivative of the endogenous metabolite N-Formylglycine. While generally considered to have a low hazard profile, adherence to proper laboratory practices is essential to ensure personnel safety and maintain the integrity of the compound. This document outlines key safety data, handling procedures, and emergency protocols.

Section 1: Compound Identification and Properties

A clear understanding of the physical and chemical properties of N-Formylglycine-d2 is fundamental to its safe handling.

| Property | Data |

| Chemical Name | N-Formylglycine-d2 |

| Synonyms | 2-formamidoacetic-d2 acid |

| Molecular Formula | C₃H₃D₂NO₃ |

| Appearance | Solid |

| Storage Temperature | Recommended: -20°C for long-term storage. |

Section 2: Hazard Identification and Toxicology Summary

Based on available safety data sheets for N-Formylglycine and related compounds, N-Formylglycine-d2 is not classified as a hazardous substance. However, it may cause mild irritation upon contact.

| Hazard Type | Description |

| Acute Toxicity | Data for the parent compound, glycine, indicates a high oral LD50 in rats (7930 mg/kg), suggesting low acute toxicity. No specific acute toxicity data is available for N-Formylglycine-d2.[1] |

| Irritation | May cause skin irritation, serious eye irritation, and respiratory tract irritation.[2] |

| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. |

| Other Hazards | In a finely distributed form, there may be a potential for a dust explosion, which is a general characteristic of flammable organic substances. |

Section 3: Safe Handling and Storage Protocols

Adherence to the following protocols is crucial for the safe handling and storage of N-Formylglycine-d2.

Personal Protective Equipment (PPE) and Engineering Controls

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Safety glasses with side shields or goggles are recommended.

-

Hand Protection: Wear appropriate protective gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

-

Body Protection: Wear laboratory clothing.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.

-

Engineering Controls: Emergency eye wash fountains and safety showers should be readily available.

General Handling Procedures

-

Wash hands thoroughly after handling.

-

Change contaminated clothing.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

Storage Conditions

Proper storage is essential to maintain the stability and integrity of N-Formylglycine-d2.

| Storage Condition | Recommendation |

| Solid Form | Store in a tightly sealed container in a cool, well-ventilated area. For long-term storage, -20°C is recommended. Provided the vial is kept tightly sealed, the product can be stored for up to 6 months as a solid. |

| In Solution | Stock solutions should be prepared and stored as aliquots in tightly sealed vials at -20°C. These solutions are generally usable for up to one month. It is recommended to make up and use solutions on the same day whenever possible. |

Section 4: Emergency Procedures

In the event of exposure or a spill, the following first aid and emergency measures should be taken.

| Exposure Route | First Aid Measures |

| Inhalation | Move the exposed individual to fresh air. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. |

| Ingestion | Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell. |

| Spills | For non-emergency personnel, evacuate the danger area and avoid inhalation of dust. For emergency responders, refer to personal protection in Section 3.1. Cover drains and prevent the product from entering them. |

Section 5: Visual Guides for Safety and Handling

The following diagrams illustrate key workflows and relationships for the safe handling of N-Formylglycine-d2.

Caption: A workflow for the safe handling of N-Formylglycine-d2.

Caption: Potential hazards and routes of exposure for N-Formylglycine-d2.

References

Methodological & Application

N-Formylglycine-d2 Metabolic Labeling in Cell Culture: A Feasibility Assessment and Alternative Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unique chemical handles into proteins is a powerful tool for studying protein function, dynamics, and for the development of bioconjugates such as antibody-drug conjugates (ADCs). The aldehyde functionality of N-formylglycine (fGly) offers a bio-orthogonal reactive group for specific labeling. This document initially aimed to provide a detailed protocol for the metabolic labeling of cells using N-Formylglycine-d2. However, a thorough review of the scientific literature reveals no evidence for the direct metabolic incorporation of exogenous N-formylglycine into proteins in cell culture.

N-Formylglycine is not a standard cellular metabolite and is considered an exogenous compound, meaning it is not typically taken up and utilized by cellular metabolic pathways for protein synthesis[1]. The established and scientifically validated method for introducing a formylglycine residue into a protein is through a post-translational modification catalyzed by the Formylglycine-Generating Enzyme (FGE).

This application note, therefore, provides a detailed protocol for the widely used "aldehyde tag" technology, which achieves the site-specific incorporation of formylglycine into a target protein. This method is a robust and reliable alternative for researchers seeking to utilize the unique reactivity of the formylglycine aldehyde group.

The Aldehyde Tag Technology: An Overview

The aldehyde tag technology relies on the enzymatic conversion of a specific cysteine residue within a genetically encoded peptide tag to Cα-formylglycine (fGly)[2][3]. This process is catalyzed by the Formylglycine-Generating Enzyme (FGE), which recognizes a short consensus sequence, typically LCTPSR or a variation thereof[2][3]. The resulting aldehyde group can then be specifically and covalently labeled with probes containing hydrazide or aminooxy functional groups. This chemoenzymatic approach offers high specificity and efficiency for protein labeling in both prokaryotic and eukaryotic expression systems.

Signaling Pathway and Experimental Workflow

The generation of a formylglycine residue via the aldehyde tag method is a post-translational modification that occurs in the endoplasmic reticulum of eukaryotic cells, where endogenous FGE acts on sulfatases. For recombinant proteins, FGE can be co-expressed to ensure efficient conversion of the aldehyde tag. The subsequent labeling with a probe is a chemical reaction that can be performed under biocompatible conditions.

References

Application Notes: N-Formylglycine-d2 for Quantitative Proteomics Analysis

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Proteomic Workflows for High-Quality Quantitative Proteome and Post-Translational Modification Analysis of Clinically Relevant Samples from Formalin-Fixed Paraffin-Embedded Archives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Formylglycine-d2 in Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the fate of isotopically labeled substrates, researchers can gain quantitative insights into cellular physiology and pathophysiology.[1] De novo purine biosynthesis is a fundamental metabolic pathway essential for cell growth, proliferation, and survival, making it a key target in cancer chemotherapy and other therapeutic areas.[2][3] This document provides detailed application notes and protocols for the use of N-Formylglycine-d2, a novel stable isotope tracer, for the investigation of de novo purine synthesis.

N-Formylglycine-d2 is an analogue of glycine, a key building block in the purine ring. It is hypothesized that exogenously supplied N-Formylglycine-d2 can be taken up by cells and enter the de novo purine synthesis pathway. The two deuterium atoms on the glycine backbone provide a distinct mass shift that can be traced through the pathway into downstream purine nucleotides using mass spectrometry. This allows for a targeted analysis of the flux through the latter stages of purine biosynthesis.

Principle of the Method

The de novo synthesis of purines involves a series of enzymatic steps to construct the purine ring on a phosphoribosyl pyrophosphate (PRPP) backbone.[2] A key intermediate in this pathway is 5'-Phosphoribosyl-N-formylglycinamide (FGAR). It is proposed that exogenous N-Formylglycine-d2 is transported into the cell and subsequently phosphorylated and incorporated into the pathway, effectively acting as a labeled precursor to a deuterated analogue of FGAR. The deuterium label is then carried through the subsequent enzymatic reactions, ultimately being incorporated into the purine nucleotides inosine monophosphate (IMP), adenosine monophosphate (AMP), and guanosine monophosphate (GMP), and their corresponding di- and triphosphate forms.

By measuring the incorporation of deuterium into these purine nucleotides, the rate of this segment of the pathway can be quantified. This approach offers a more direct interrogation of the lower part of the purine synthesis pathway compared to using labeled glucose or glycine, which have multiple metabolic fates.

Core Applications in Research and Drug Development

-

Target Identification and Validation: Quantifying the flux through the de novo purine synthesis pathway can help identify and validate novel drug targets within this pathway.

-

Pharmacodynamic Biomarker Development: Changes in the incorporation of N-Formylglycine-d2 into purine nucleotides in response to drug treatment can serve as sensitive pharmacodynamic biomarkers for target engagement and efficacy.

-

Understanding Disease Metabolism: This tracer can be instrumental in characterizing the metabolic reprogramming of purine metabolism in diseases like cancer, providing insights into metabolic vulnerabilities that could be exploited therapeutically.

Mandatory Visualizations

Caption: Hypothesized metabolic fate of N-Formylglycine-d2 in de novo purine biosynthesis.

Caption: Experimental workflow for flux analysis using N-Formylglycine-d2.

Experimental Protocols

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in approximately 80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours in their standard growth medium.

-

Preparation of Labeling Medium: Prepare the experimental medium by supplementing basal medium (e.g., DMEM without glycine) with dialyzed fetal bovine serum and a known concentration of N-Formylglycine-d2. The optimal concentration should be determined empirically but a starting range of 0.1-1 mM is recommended.

-

Isotope Labeling: Aspirate the standard culture medium from the cells. Wash the cells once with phosphate-buffered saline (PBS) to remove residual unlabeled glycine. Add the pre-warmed N-Formylglycine-d2 labeling medium to the cells.

-

Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state. This is typically in the range of 6 to 24 hours, but should be determined experimentally for the specific cell line and experimental conditions.

Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled quenching/extraction solvent, such as 80:20 methanol:water, to the culture plate.

-

Cell Lysis and Metabolite Extraction: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly to ensure complete lysis and extraction.

-

Phase Separation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris and proteins.

-

Sample Collection: Carefully collect the supernatant, which contains the polar metabolites, into a new tube.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. The dried metabolite extracts can be stored at -80°C until analysis.

LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis, such as an appropriate mixture of water and acetonitrile.

-

Chromatographic Separation: Separate the metabolites using a liquid chromatography system. For polar metabolites like purine nucleotides, a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable.

-

Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer capable of accurate mass measurements and tandem MS (MS/MS).

-

Data Acquisition: Monitor for the unlabeled (M+0) and deuterated (M+2) forms of the purine nucleotides of interest (IMP, AMP, GMP, ADP, ATP, GTP).

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison between different experimental conditions. The key metric is the fractional enrichment of the deuterium label in each metabolite.

Table 1: Hypothetical Fractional Enrichment of Deuterium in Purine Nucleotides

| Metabolite | Fractional Enrichment (M+2) - Control | Fractional Enrichment (M+2) - Drug A Treated | Fractional Enrichment (M+2) - Drug B Treated |

| IMP | 0.45 ± 0.03 | 0.12 ± 0.01 | 0.43 ± 0.04 |

| AMP | 0.38 ± 0.02 | 0.09 ± 0.01 | 0.36 ± 0.03 |

| GMP | 0.35 ± 0.03 | 0.08 ± 0.01 | 0.34 ± 0.03 |

| ATP | 0.39 ± 0.02 | 0.10 ± 0.01 | 0.37 ± 0.03 |

| GTP | 0.36 ± 0.03 | 0.09 ± 0.01 | 0.35 ± 0.03 |

Data are presented as mean ± standard deviation from triplicate experiments. Fractional enrichment is calculated as the peak area of the M+2 isotopologue divided by the sum of the peak areas of the M+0 and M+2 isotopologues, after correction for natural isotope abundance.

Data Analysis and Interpretation

-

Correction for Natural Isotope Abundance: The raw mass spectrometry data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) to accurately determine the enrichment from the N-Formylglycine-d2 tracer.

-

Calculation of Fractional Enrichment: For each metabolite, calculate the fractional enrichment of the M+2 isotopologue. This value represents the proportion of the metabolite pool that has been newly synthesized from the N-Formylglycine-d2 tracer during the labeling period.

-

Relative Flux Determination: The fractional enrichment data can be used to infer the relative flux through the de novo purine synthesis pathway under different conditions. A decrease in fractional enrichment in drug-treated cells, for example, would suggest that the drug inhibits the pathway. For more quantitative flux determination, the data can be integrated into metabolic models.

Advantages and Limitations of N-Formylglycine-d2

Advantages:

-

Targeted Analysis: Provides a more direct measure of flux through the lower portion of the de novo purine synthesis pathway.

-

Distinct Mass Shift: The d2 label provides a clear +2 Da mass shift, which is readily detectable by mass spectrometry.

-

Cost-Effective: Deuterium-labeled compounds are often less expensive to synthesize than their ¹³C or ¹⁵N counterparts.

Limitations:

-

Metabolic Activation: The uptake and phosphorylation of exogenous N-Formylglycine-d2 by cells is a key assumption that requires experimental validation.

-

Kinetic Isotope Effects: The C-D bond is stronger than the C-H bond, which can potentially lead to slower enzymatic reaction rates (kinetic isotope effect). This should be considered when interpreting the data.

-

Label Stability: The stability of the deuterium labels should be assessed, although they are on a carbon backbone and less likely to exchange with protons from water compared to deuterium on heteroatoms.

References

- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of glutamine, glycine and 10-formyl tetrahydrofolate is coregulated with purine biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Formylglycine-d2 Aldehyde Tag for Site-Specific Protein Conjugation and Quantitative Proteomics

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-Formylglycine (fGly) aldehyde tag technology is a powerful chemoenzymatic tool for site-specific protein modification.[1][2] This system utilizes the Formylglycine-generating enzyme (FGE) to convert a cysteine residue within a specific consensus sequence to a Cα-formylglycine residue, which contains a reactive aldehyde group.[3][4] The minimal FGE recognition sequence is typically a five-amino acid motif, CxPxR, which can be genetically encoded at a desired location within a protein of interest.[5] The resulting aldehyde serves as a chemical handle for bio-orthogonal conjugation with molecules containing hydrazide or aminooxy functional groups.

The introduction of a deuterated (d2) N-Formylglycine tag provides an added layer of utility, enabling quantitative proteomics studies through mass spectrometry. The mass shift introduced by the deuterium atoms allows for the differentiation and relative quantification of protein populations in mixed samples.

This document provides detailed application notes and protocols for the expression of N-Formylglycine-d2 aldehyde-tagged proteins, their site-specific conjugation, and methods for quantitative analysis.

Principle of the Technology

The core of this technology is the enzymatic conversion of a cysteine residue to a formylglycine residue by FGE. This post-translational modification occurs in the endoplasmic reticulum of eukaryotic cells and can be reconstituted in prokaryotic systems by co-expressing FGE. The enzyme recognizes the consensus sequence (most commonly LCTPSR) and catalyzes the oxidation of the cysteine thiol to an aldehyde. For the generation of the N-Formylglycine-d2 tag, a source of deuterium is required during the enzymatic conversion. This can be achieved by using deuterated precursors in the cell culture medium or in the buffer for in vitro reactions.

Caption: Enzymatic conversion of a cysteine-containing tag to an N-Formylglycine tag by FGE.

Applications

The N-Formylglycine-d2 aldehyde tag is a versatile tool with a wide range of applications in research and drug development:

-

Site-Specific Labeling: The aldehyde group allows for the precise attachment of various probes, including fluorophores for imaging, biotin for affinity purification, and polyethylene glycol (PEG) to improve protein pharmacokinetics.

-

Antibody-Drug Conjugate (ADC) Development: The technology enables the generation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for their therapeutic efficacy and safety.

-

Protein-Protein Conjugation: The aldehyde tag can be used to create well-defined protein-protein conjugates for various applications, including the development of bispecific antibodies and fusion proteins.

-

Quantitative Proteomics: The deuterated tag allows for the use of stable isotope labeling by amino acids in cell culture (SILAC)-like workflows. By comparing the mass spectra of light (d0) and heavy (d2) tagged proteins, researchers can accurately quantify changes in protein abundance, localization, or post-translational modifications.

Quantitative Data

Table 1: FGE Conversion Efficiency

| Protein Expression System | Aldehyde Tag Sequence | Conversion Efficiency (%) | Reference |

| E. coli | 6-mer (LCTPSR) | >90 | |

| E. coli | 13-mer | 86 | |

| CHO cells | Not specified | 92-99 |

Table 2: Typical Aldehyde Tag Conjugation Conditions

| Parameter | Condition | Reference |

| Probe Type | Aminooxy or Hydrazide functionalized | |

| pH | 5.0 - 7.0 (optimal around 5.5) | |

| Temperature | 37 °C | |

| Reaction Time | 12 hours | |

| Protein Concentration | > 10 µM | |

| Probe Concentration | 10-20 equivalents (or > 500 µM for dilute protein) |

Experimental Protocols

Caption: General experimental workflow for aldehyde tag-based protein conjugation.

Protocol 1: Generation of an Aldehyde-Tagged Protein

This protocol describes the general steps for cloning and expressing a protein with a C-terminal aldehyde tag.

1.1. Plasmid Construction

-